molecular formula C27H22ClN3O2S B297271 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile

2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile

Cat. No. B297271
M. Wt: 488 g/mol
InChI Key: LQESBVRQXRKKHY-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile, also known as BMS-582949, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to a class of drugs known as tyrosine kinase inhibitors, which are designed to block the activity of specific enzymes involved in cell signaling pathways.

Mechanism of Action

2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile works by selectively inhibiting the activity of specific enzymes known as tyrosine kinases, which are involved in cell signaling pathways. These enzymes are known to play a critical role in the development and progression of various diseases. By blocking the activity of these enzymes, 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile can potentially slow down or stop the progression of these diseases.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes involved in cell signaling pathways, which can potentially slow down or stop the progression of various diseases. Additionally, 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile has been shown to have anti-inflammatory properties, which can potentially reduce inflammation associated with various diseases.

Advantages and Limitations for Lab Experiments

2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been extensively studied for its potential therapeutic applications in various diseases, which can provide valuable insights into its mechanism of action and potential therapeutic benefits. However, one of the limitations of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile. One potential direction is to further investigate its potential therapeutic applications in various diseases. Additionally, future studies could focus on optimizing the synthesis of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile to improve its yield and purity. Furthermore, studies could investigate the potential of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile in combination with other drugs to enhance its therapeutic benefits. Finally, future studies could focus on developing more potent and selective tyrosine kinase inhibitors based on the structure of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile involves several steps starting from commercially available starting materials. The key step involves the reaction of 2-chloro-4-nitrophenol with 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene to form the intermediate compound. The intermediate is then reacted with 2-(bromomethyl)phenylboronic acid to form the final product.

Scientific Research Applications

2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory diseases, and neurological disorders. The compound has been shown to inhibit the activity of specific enzymes involved in cell signaling pathways, which are known to play a critical role in the development and progression of these diseases.

properties

Molecular Formula

C27H22ClN3O2S

Molecular Weight

488 g/mol

IUPAC Name

2-[[2-chloro-4-[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C27H22ClN3O2S/c1-17-8-10-22(12-18(17)2)31-26(32)24(30(3)27(31)34)14-19-9-11-25(23(28)13-19)33-16-21-7-5-4-6-20(21)15-29/h4-14H,16H2,1-3H3/b24-14-

InChI Key

LQESBVRQXRKKHY-OYKKKHCWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Cl)/N(C2=S)C)C

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Cl)N(C2=S)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Cl)N(C2=S)C)C

Origin of Product

United States

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